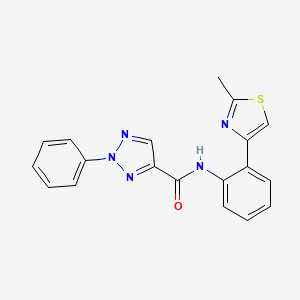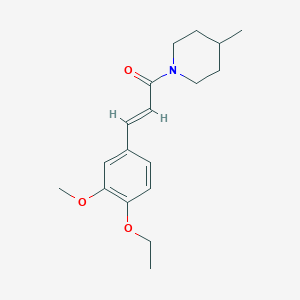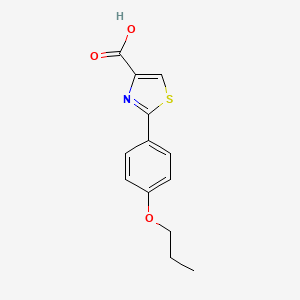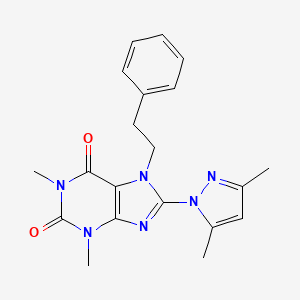![molecular formula C13H28N2 B2726029 {2,2-dimethyl-3-[(3-methylcyclopentyl)amino]propyl}dimethylamine CAS No. 415955-01-0](/img/structure/B2726029.png)
{2,2-dimethyl-3-[(3-methylcyclopentyl)amino]propyl}dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine is an organic compound with the molecular formula C13H28N2 It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with methyl groups and a cyclopentyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine typically involves the alkylation of propane-1,3-diamine with methyl groups and the introduction of a cyclopentyl ring. One common method involves the reaction of propane-1,3-diamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation of the nitrogen atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product. The process may also involve the use of protective groups to prevent unwanted side reactions during the synthesis.
化学反应分析
Types of Reactions
N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups or the cyclopentyl ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science.
Biology
The compound has potential applications in biological research as a building block for the synthesis of biologically active molecules. Its unique structure allows for the design of novel compounds with specific biological activities.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine is used in the production of specialty chemicals and polymers. Its ability to form stable complexes with metals makes it valuable in the manufacturing of catalysts and other advanced materials.
作用机制
The mechanism of action of N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity. The specific pathways involved depend on the application and the target molecule.
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: A similar compound with a simpler structure, lacking the cyclopentyl ring.
N,N,N’,N’-Tetramethylethylenediamine: Another related compound with a different backbone structure.
Uniqueness
N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties. This makes it more versatile in forming complexes and interacting with various molecular targets compared to its simpler analogs.
属性
IUPAC Name |
N,N,2,2-tetramethyl-N'-(3-methylcyclopentyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-11-6-7-12(8-11)14-9-13(2,3)10-15(4)5/h11-12,14H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOOWKSZPRWIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCC(C)(C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2725950.png)
![1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2725951.png)
![4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2725953.png)

![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2725956.png)
![5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2725957.png)

![5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2725961.png)
![Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2725962.png)

![7-chloro-4-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2725965.png)
![(3Z)-5-nitro-3-(2-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one; N,N-dimethylformamide](/img/structure/B2725968.png)
![2-[Cyclopropyl(ethoxy)methylidene]propanedinitrile](/img/structure/B2725969.png)
